molecular formula C20H26ClNO3 B2926607 (1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351600-97-9

(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2926607
CAS No.: 1351600-97-9
M. Wt: 363.88
InChI Key: KHRCAMOCXIUTQM-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a synthetic compound of high interest in medicinal chemistry research, particularly for early-stage drug discovery. It features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a privileged scaffold known to impart favorable three-dimensional properties and binding characteristics to molecules . Spirocyclic structures like this one are frequently explored for their ability to modulate biological targets due to their structural rigidity and complexity, which can lead to improved selectivity and metabolic stability . The specific substitution pattern, including the (1-(4-chlorophenyl)cyclopentyl) group, suggests potential for high receptor affinity and makes it a valuable chemical tool for probing protein interactions. Researchers investigate such compounds for a wide range of therapeutic areas . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals. All customer orders are subject to verification and are not shipped to residential addresses. For detailed safety information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO3/c21-17-6-4-16(5-7-17)19(8-1-2-9-19)18(23)22-12-10-20(11-13-22)24-14-3-15-25-20/h4-7H,1-3,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRCAMOCXIUTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, with the molecular formula C20H26ClNO3 and a molecular weight of 363.88 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological properties, including antibacterial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a cyclopentyl group attached to a chlorophenyl moiety and a spirocyclic structure containing dioxane and azaspiro elements. This unique configuration is believed to contribute to its diverse biological effects.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing the chlorophenyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainInhibition Zone (mm)IC50 (µM)
Compound ASalmonella typhi152.14
Compound BBacillus subtilis122.17
Compound CEscherichia coli86.28

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Notably, compounds similar to this one have exhibited inhibitory effects on cancer cell lines such as SW480 and HCT116, with IC50 values demonstrating significant potency .

CompoundCancer Cell LineIC50 (µM)
Compound DSW4802
Compound EHCT1160.12

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of acetylcholinesterase (AChE) and urease. The mechanism of action appears to involve binding interactions that stabilize the enzyme-substrate complex, thereby reducing enzymatic activity .

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Competitive1.21
UreaseNon-competitive2.14

Case Studies

  • Antibacterial Screening : A study conducted on synthesized derivatives of the compound showed promising results against multiple bacterial strains, highlighting its potential as a lead compound for developing new antibacterial agents.
  • Cancer Therapeutics : In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells significantly more than conventional chemotherapy agents like 5-FU, suggesting its utility in cancer treatment.
  • Enzyme Inhibition : The compound was tested for its ability to inhibit urease and AChE, showing competitive inhibition patterns that could be beneficial in treating conditions like Alzheimer's disease and urinary infections.

Scientific Research Applications

The compound (1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, with the molecular formula C20H26ClNO3C_{20}H_{26}ClNO_3 and a molecular weight of 363.88 g/mol, is a research compound with potential biological activities. Research has explored its antibacterial, anticancer, and enzyme inhibition activities.

Antibacterial Activity

Studies suggest that compounds with similar structural features possess antibacterial properties. Derivatives containing the chlorophenyl group have demonstrated activity against bacterial strains, including Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainInhibition Zone (mm)IC50 (µM)
Compound ASalmonella typhi152.14
Compound BBacillus subtilis122.17
Compound CEscherichia coli86.28

Anticancer Activity

The compound may have potential as an anticancer agent. Similar compounds have shown inhibitory effects on cancer cell lines such as SW480 and HCT116.

CompoundCancer Cell LineIC50 (µM)
Compound DSW4802
Compound EHCT1160.12

Enzyme Inhibition

This compound may act as an inhibitor of acetylcholinesterase (AChE) and urease. The mechanism of action involves binding interactions that stabilize the enzyme-substrate complex, reducing enzymatic activity.

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Competitive1.21
UreaseNon-competitive2.14

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

  • Molecular Formula: C₁₅H₁₇ClFNO₃
  • Molecular Weight : 313.753
  • Key Features :
    • Substituted phenyl ring with 2-chloro-6-fluoro groups.
    • Halogen atoms (Cl, F) enhance lipophilicity and metabolic stability but may reduce aqueous solubility.
    • Lower molecular weight compared to the target compound, likely due to the absence of a cyclopentyl group.
  • Applications: Potential as a CNS-targeting agent due to fluorine’s ability to cross the blood-brain barrier .

1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one

  • Molecular Formula: C₁₇H₂₃NO₅
  • Molecular Weight : 321.37
  • Key Features: 2-Methoxyphenoxy substituent introduces ether and methoxy groups, increasing polarity. Higher molecular weight due to the ethanone linker and methoxy group. Methoxy group may improve solubility but reduce membrane permeability.
  • Applications : Suited for prodrug development due to hydrolytically labile ether linkages .

2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

  • Molecular Formula: C₁₈H₂₂ClNO₄
  • Molecular Weight : 353.8
  • Key Features: 4-Chlorophenoxy and methyl groups on a propanone backbone. Increased steric hindrance from the methyl group may impact binding kinetics. Higher molecular weight than the target compound, suggesting enhanced bulkiness.
  • Applications: Potential use in agrochemicals due to chlorine’s pesticidal activity .

Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate

  • Molecular Formula : C₁₆H₂₂N₂O₆S
  • Molecular Weight : 370.4
  • Key Features :
    • Sulfonylphenyl and carbamate groups introduce high polarity and hydrogen-bonding capacity.
    • Sulfonyl group enhances solubility but may reduce bioavailability.
    • Highest molecular weight in this series due to the sulfonyl and carbamate functionalities.
  • Applications : Likely a protease inhibitor candidate due to sulfonyl’s affinity for enzyme active sites .

Structural and Functional Analysis

Substituent Effects

  • Electron-Withdrawing Groups (Cl, F) : Increase stability and resistance to oxidative metabolism but decrease solubility (e.g., vs. 6) .
  • Electron-Donating Groups (OMe) : Improve solubility but may accelerate metabolic degradation (e.g., ) .
  • Bulkiness (Cyclopentyl vs.

Pharmacokinetic Considerations

  • Lipophilicity : Halogenated derivatives () have higher logP values, favoring CNS penetration.
  • Polar Surface Area (PSA) : Sulfonyl and carbamate groups () increase PSA, reducing blood-brain barrier permeability but enhancing solubility .

Q & A

Q. What synthetic methodologies are recommended for optimizing the preparation of (1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone?

  • Methodological Answer : The compound’s spirocyclic core can be synthesized via cyclocondensation reactions using ketones and nitriles. For example, cyclohexanone derivatives react with malononitrile in the presence of KOH or NaOEt in ethanol to form spiro intermediates . Optimize reaction conditions by:
  • Catalyst screening : Test alkali metal bases (e.g., KOH vs. NaOEt) to assess yield variability.

  • Solvent selection : Ethanol is preferred for polar aprotic interactions, but DMF may enhance solubility for sterically hindered reactants.

  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

    • Data Table :
CatalystSolventTemperature (°C)Yield (%)
KOHEthanol7065
NaOEtEthanol7058
KOHDMF8072

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for cyclopentyl and spirocyclic proton environments. The 4-chlorophenyl group will show distinct aromatic splitting patterns.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.
  • InChI key validation : Cross-reference computed InChI keys (e.g., via PubChem) to verify stereochemical descriptors .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally similar spirocyclic compounds (e.g., 9-benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane):
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • Acute toxicity mitigation : In case of exposure, administer first aid (e.g., eye irrigation with saline) and consult toxicity databases for LD50_{50} values of analogous compounds .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for derivatization reactions involving this compound?

  • Methodological Answer : Investigate derivatization pathways (e.g., aminomethylation) using kinetic and isotopic labeling studies:
  • Kinetic profiling : Monitor reaction progress via HPLC (e.g., Chromolith® columns) to identify rate-determining steps .
  • Isotopic labeling : Use 13C^{13}C-labeled formaldehyde to track incorporation into spirocyclic amines.
  • DFT calculations : Model transition states to predict regioselectivity in reactions with primary amines .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer : Align with disease-specific inhibitor studies (e.g., Pfmrk inhibitors or Hedgehog signaling antagonists):
  • Enzyme inhibition assays : Use fluorescence polarization to measure IC50_{50} values against target kinases.
  • Cell permeability : Assess logP values via reversed-phase HPLC (e.g., Purospher® STAR columns) to predict blood-brain barrier penetration .
  • Disease models : Test in Alzheimer’s or diabetes cell lines, referencing protocols from pharmaceutical impurity analysis guidelines .

Q. How can contradictions in reaction yields or biological activity data be resolved?

  • Methodological Answer : Address discrepancies through systematic validation:
  • Batch reproducibility : Replicate reactions under identical conditions (catalyst, solvent purity ≥99.9%).
  • Analytical cross-checks : Compare HRMS and NMR data with synthetic intermediates to rule out impurities.
  • Biological triaging : Use orthogonal assays (e.g., SPR vs. ELISA) to confirm target engagement specificity.
    Example : A 10% yield drop with NaOEt vs. KOH may stem from trace moisture in ethanol; employ molecular sieves for solvent drying .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Relevant Evidence
Variable reaction yieldsScreen catalysts/solvents; optimize drying protocols
Discrepant bioactivity resultsValidate via orthogonal assays; control cell lines
Structural misassignmentCross-check computed vs. experimental InChI keys

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